molecular formula C28H28N4O2S B2544518 4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 391917-24-1

4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No. B2544518
CAS RN: 391917-24-1
M. Wt: 484.62
InChI Key: FNMRSPMBJJQKMU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O2S and its molecular weight is 484.62. The purity is usually 95%.
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Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Researchers have focused on developing stereoselective methods to prepare this fundamental structure. While many approaches involve constructing an acyclic starting material with the necessary stereochemical information, alternative strategies directly control stereochemistry during the formation of the bicyclic scaffold. These methodologies are crucial for synthesizing tropane alkaloids with specific stereochemical features .

Lithium-Ion Battery Anodes

Lithium metal: is an attractive anode material due to its high theoretical capacity, surpassing that of graphite. However, uncontrolled lithium dendrite growth on the electrode surface hinders practical implementation. The solid electrolyte interphase (SEI) layer plays a critical role in lithium-ion electrochemical deposition. Researchers explore modifying the SEI layer as a strategy to suppress dendrite formation. While not directly related to tropane alkaloids, understanding the chemical properties of compounds like Oprea1_263225 could contribute to SEI modification strategies for safer and more efficient lithium-ion batteries .

Regulatory Processes and Substance Information

In the context of regulatory processes, the European Chemicals Agency (ECHA) organizes consultations to gather scientific information from interested parties. While Oprea1_263225 may not be directly associated with regulatory applications, understanding its properties contributes to broader chemical knowledge and safety assessments .

properties

IUPAC Name

4-tert-butyl-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-28(2,3)22-16-14-21(15-17-22)26(34)29-18-25-30-31-27(32(25)23-12-8-5-9-13-23)35-19-24(33)20-10-6-4-7-11-20/h4-17H,18-19H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRSPMBJJQKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide

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